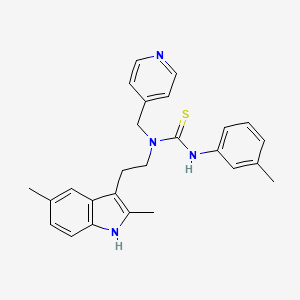
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)-3-(m-tolyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)-3-(m-tolyl)thiourea is a useful research compound. Its molecular formula is C26H28N4S and its molecular weight is 428.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)-3-(m-tolyl)thiourea is a complex organic molecule that features an indole ring system, a pyridine ring, and a thiourea moiety. This structure suggests potential biological activity due to the known pharmacological properties of its constituent parts. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and cytotoxic effects.
Chemical Structure
The molecular formula of the compound is C26H28N4S, and its IUPAC name is as follows:
Antimicrobial Activity
Research has indicated that thiourea derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against various strains of bacteria and fungi. In a study focused on thiazole derivatives, compounds with similar structural motifs demonstrated effectiveness against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium . This suggests that the thiourea moiety in our compound may confer similar antimicrobial properties.
Anticancer Activity
The anticancer potential of indole derivatives is well-documented. Indoles are known for their ability to induce apoptosis in cancer cells. For example, studies have shown that certain indole-based compounds can significantly decrease the viability of cancer cell lines such as Caco-2 and A549 . The presence of both the indole and pyridine rings in this compound may enhance its ability to interact with biological targets involved in cancer progression.
Table 1: Summary of Anticancer Activity
| Compound Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Indole Derivative | Caco-2 | 39.8 | |
| Indole Derivative | A549 | 31.9 | |
| Thiourea Derivative | Various | Varies |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. The compound's structural features suggest potential toxicity; however, preliminary data indicate that some derivatives exhibit low toxicity towards human cell lines such as HEK-293 . Further studies are required to evaluate the cytotoxic effects specifically related to this compound.
Case Study 1: Synthesis and Evaluation
In a recent study, a series of thiourea derivatives were synthesized and evaluated for their biological activities. Among them, those containing indole structures showed promising results against various bacterial strains and exhibited moderate anticancer activity . This aligns with the expected behavior of our compound based on its structural components.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict how well compounds like our target interact with specific proteins involved in disease pathways. These studies suggest that the indole ring can effectively bind to target proteins, potentially inhibiting their function and leading to therapeutic effects .
属性
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)-1-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4S/c1-18-5-4-6-22(15-18)29-26(31)30(17-21-9-12-27-13-10-21)14-11-23-20(3)28-25-8-7-19(2)16-24(23)25/h4-10,12-13,15-16,28H,11,14,17H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSRPDGBJIRMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)C)C)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













